molecular formula C59H68O7 B1600857 (2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE CAS No. 71627-65-1

(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE

Cat. No.: B1600857
CAS No.: 71627-65-1
M. Wt: 889.2 g/mol
InChI Key: GUNKUHBCBGSLRV-CZDCYKPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzopyran core: This is achieved through a cyclization reaction involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.

    Introduction of benzyloxy groups: The hydroxyl groups on the benzopyran core are protected by benzylation using benzyl chloride and a base such as sodium hydride.

    Attachment of the palmitate group: The final step involves esterification of the benzopyran derivative with palmitic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like thiols or amines replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and stabilizers.

Mechanism of Action

The mechanism of action of (2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Properties: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2R-trans)-5,7-Dihydroxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl palmitate: Similar structure but lacks benzyloxy groups.

    (2R-trans)-5,7-Bis(benzyloxy)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl palmitate: Similar structure but has hydroxyl groups instead of phenylmethoxy groups.

Uniqueness

(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE is unique due to its specific combination of benzyloxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71627-65-1

Molecular Formula

C59H68O7

Molecular Weight

889.2 g/mol

IUPAC Name

[(2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-yl] hexadecanoate

InChI

InChI=1S/C59H68O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-35-58(60)65-57-41-52-54(63-44-48-31-22-16-23-32-48)39-51(61-42-46-27-18-14-19-28-46)40-55(52)66-59(57)50-36-37-53(62-43-47-29-20-15-21-30-47)56(38-50)64-45-49-33-24-17-25-34-49/h14-25,27-34,36-40,57,59H,2-13,26,35,41-45H2,1H3/t57-,59+/m0/s1

InChI Key

GUNKUHBCBGSLRV-CZDCYKPLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O[C@@H]1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

71627-65-1

Origin of Product

United States

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